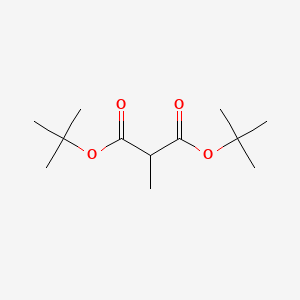

二叔丁基2-甲基丙二酸酯

描述

Synthesis Analysis

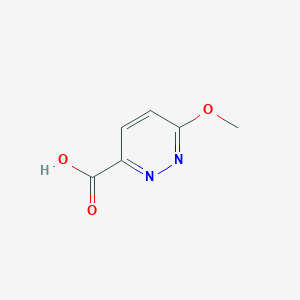

An efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . Specifically, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst successfully produced corresponding α-methyl-α-alkylmalonates . These compounds serve as versatile chiral building blocks containing a quaternary carbon center, with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) .Molecular Structure Analysis

The molecular structure of Di-tert-butyl 2-methylmalonate consists of a malonate core with two tert-butyl groups attached. The compound’s 3D structure can be visualized here . The ester groups in chiral malonates are selectively convertible, making them valuable for constructing chiral carbon centers in organic molecules .科学研究应用

有机合成

二叔丁基2-甲基丙二酸酯是有机合成中的一种宝贵化合物,特别是在构建有机分子的碳骨架方面。 它作为一种通用的手性构建单元,特别是在经过α-烷基化反应后,能够以高化学产率和优异的对映选择性生成α-甲基-α-烷基丙二酸酯 。这些化合物对于创建季碳中心至关重要,季碳中心在分子表征和生物活性中具有重要意义。

药物研究

在药物研究中,二叔丁基2-甲基丙二酸酯用于合成手性丙二酸酯。 这些手性丙二酸酯对于在天然产物和药物的开发中形成C-C键至关重要 。该化合物在特定条件下可以选择性地水解为手性丙二酸单酸的能力证明了其在药物化学中的实用性。

材料科学

该化合物在材料科学中作为金属有机化学气相沉积(MOCVD)的先驱体用于沉积HfO2和ZrO2等薄膜 。这些薄膜具有重要的工业应用,包括在半导体行业中用于在集成电路中创建绝缘层。

化学工程

在化学工程中,二叔丁基2-甲基丙二酸酯的作用扩展到合成酮以及作为各种化学反应的前体。 其稳定性和反应性使其适用于需要精确控制反应条件的复杂合成 .

环境应用

虽然关于二叔丁基2-甲基丙二酸酯的具体环境应用尚未广泛记录,但相关的化合物如2,6-二叔丁基-4-甲基苯酚(BHT)已被研究其在环境中的分布和转化 。该领域的进一步研究可能会探索二叔丁基2-甲基丙二酸酯及其衍生物的环境行为。

生物化学

在生物化学中,二叔丁基2-甲基丙二酸酯可以参与代谢途径和酶促反应的研究。 该化合物的结构特性使其可用于研究重点在于理解生化过程和合成具有生物活性的分子 .

作用机制

Target of Action

Di-tert-butyl 2-methylmalonate is a type of malonate ester Malonate esters are known to be active on the hydrogen atoms of the methylene group, which can react with other groups to undergo alkylation, hydroxyalkylation, and amide formation .

Mode of Action

It is known that malonate esters, including di-tert-butyl 2-methylmalonate, can undergo various reactions due to the reactivity of the hydrogen atoms on their methylene groups .

Biochemical Pathways

Malonate esters are known to be involved in various reactions, including alkylation, hydroxyalkylation, and amide formation .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

It is known that the compound has been used in the total synthesis of (+/−)-actinophyllic acid . It has also been employed as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

属性

IUPAC Name |

ditert-butyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWGGPUIWKWJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501499 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34812-95-8 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)